![molecular formula C12H9FN2O2 B1400797 Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS No. 1293284-62-4](/img/structure/B1400797.png)
Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate
Overview
Description
“Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate” is an aromatic compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . It is a derivative of benzoic acid, carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of this compound involves the use of 2-fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester, 2-chloropyrimidine, and sodium carbonate in 2-methyltetrahydrofuran and water . The reaction mixture is warmed to 74°C and stirred for 2.5 hours under nitrogen. After cooling, the mixture is diluted with MTBE and water, and the layers are separated. The aqueous layer is extracted with additional MTBE. The combined organics are dried over magnesium sulfate, filtered, concentrated, and then purified by flash chromatography .Molecular Structure Analysis
The molecular structure of “Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate” consists of a benzoic acid moiety with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position .Physical And Chemical Properties Analysis
“Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate” is a compound with a molecular weight of 232.21 g/mol .Scientific Research Applications
Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate: A Comprehensive Analysis of Scientific Research Applications
Fungicidal Activity: The structural analogs of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate have been studied for their fungicidal properties. Compounds with similar pyrimidine groups have shown significant activity against various fungal pathogens, suggesting potential fungicidal applications for this compound as well .
Pest Control: Related chloro-fluoro compounds have been utilized in pest control agents. Given the structural similarities, Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate could be explored for its efficacy in pest management solutions .
Anti-fibrotic Activity: Pyrimidine derivatives have demonstrated anti-fibrotic activities, which could make Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate a candidate for the development of anti-fibrotic therapies .
Angiogenesis Inhibition: The pyrimidine group is a common feature in molecules that inhibit angiogenesis, which is a critical process in tumor growth and metastasis. This compound may have potential applications in cancer research, particularly in the development of angiogenesis inhibitors .
Antifungal Activity: Similar compounds with bromo-fluoro substitutions have shown high antifungal activity against specific fungi strains. This suggests that Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate might also possess antifungal properties that could be harnessed for scientific research .
Future Directions
properties
IUPAC Name |
methyl 2-fluoro-6-pyrimidin-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWHJJKKMBKSSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222909 | |
Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate | |
CAS RN |
1293284-62-4 | |
Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.